molecular formula C6H12FN B13327539 (R)-3-(Fluoromethyl)piperidine

(R)-3-(Fluoromethyl)piperidine

Cat. No.: B13327539
M. Wt: 117.16 g/mol
InChI Key: XCFQIKQVRXAIEX-LURJTMIESA-N
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Description

®-3-(Fluoromethyl)piperidine is a chiral piperidine derivative with a fluoromethyl group attached to the third carbon of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is reacted with a fluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of ®-3-(Fluoromethyl)piperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

®-3-(Fluoromethyl)piperidine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

®-3-(Fluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)piperidine

InChI

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

XCFQIKQVRXAIEX-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](CNC1)CF

Canonical SMILES

C1CC(CNC1)CF

Origin of Product

United States

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